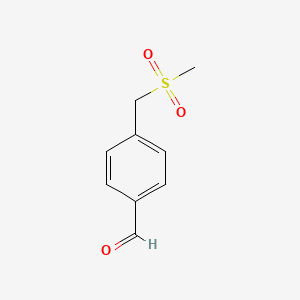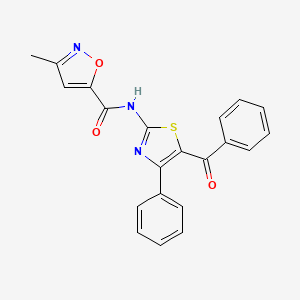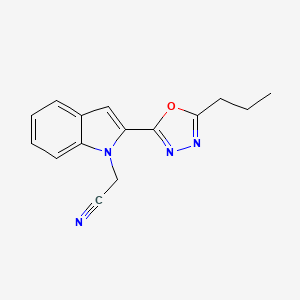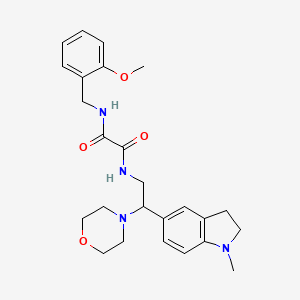
4-((Methylsulfonyl)methyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Methylsulfonyl)methyl)benzaldehyde is an organic compound with the empirical formula C8H8O3S . It is soluble in water and has a melting point of about 212 degrees Celsius . It has been shown to have anti-cancer properties, as well as inhibitory effects on Cox-2 enzyme, which is involved in inflammation .
Synthesis Analysis
The synthesis of this compound can be achieved by a number of different methods . One such method involves the reaction of 4-methylsulfonylbenzaldehyde dimethyl acetal with 1 N hydrochloric acid in a dioxane solution .Molecular Structure Analysis
The molecular weight of this compound is 184.21 . The SMILES string representation of its structure is CS(=O)(=O)c1ccc(C=O)cc1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 378.3±34.0 °C at 760 mmHg, and a flash point of 242.1±18.3 °C .Applications De Recherche Scientifique
Solubility and Phase Equilibrium Studies
Researchers have studied the solubility of 4-((Methylsulfonyl)methyl)benzaldehyde in various organic solvents at different temperatures, which is crucial for its processing and application in industrial and pharmaceutical contexts. For instance, Cong et al. (2016) focused on the solubility modeling of this compound in nine organic solvents at elevated temperatures. They found that its solubility increases with temperature, following a specific order in different solvents, which has significant implications for its production and purification processes (Cong et al., 2016).
Catalytic and Synthetic Applications
Xiao-Yang Chen and E. J. Sorensen (2018) demonstrated the use of this compound in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, employing orthanilic acids as transient directing groups. This research contributes to the field of organic synthesis, particularly in the development of novel methods for functionalizing benzaldehydes (Chen & Sorensen, 2018).
Stability and Degradation Research
The study of the stability and degradation of this compound derivatives is vital for their application in pharmaceutical and industrial chemistry. M. Jumaa et al. (2004) investigated the degradation of NSC-281612, a compound related to this compound, under various conditions, providing insights into the chemical stability of such compounds (Jumaa et al., 2004).
Biomedical Applications
In the field of medicinal chemistry, compounds derived from this compound have been explored for their potential biological activities. Da Silva et al. (2016) assessed the antiglioma effect of thiazolidin-4-ones derived from this compound, revealing their potential as anti-tumor agents against glioblastoma multiform cells (da Silva et al., 2016).
Environmental Applications
Yuvaraja Gutha and V. S. Munagapati (2016) researched the use of a novel crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base for the removal of Pb(II) ions from aqueous environments. This study highlights the potential environmental applications of derivatives of this compound in water purification and heavy metal remediation (Gutha & Munagapati, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(methylsulfonylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZRGRDECVOHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2454490.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2454498.png)
![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2454499.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2454500.png)
![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2454502.png)
![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)

![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)



![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)